N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-28-19-10-11-20-21(15-19)30-23(25-20)26(16-17-7-5-6-13-24-17)22(27)12-14-29-18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHGSSLZKCBWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, docking studies suggest that these compounds can effectively inhibit bacterial growth by interacting with specific target enzymes .
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. The presence of the pyridine moiety in this compound may enhance its efficacy against cancer cell lines. Preliminary data suggest that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits low toxicity levels, with an LD50 ranging from 350 to 1000 mg/kg of body weight. This favorable safety profile is crucial for its potential therapeutic applications .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Cytotoxicity | Low toxicity (LD50 350–1000 mg/kg) |
Study on Antimicrobial Efficacy
A study conducted on a series of benzothiazole derivatives, including this compound, demonstrated promising results against Gram-positive and Gram-negative bacteria. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .
Investigation into Anticancer Properties
In vitro studies revealed that this compound could effectively reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, molecular docking studies have provided insights into the three-dimensional interactions between the compound and its protein targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyridine Substitution Position
- Compound 19 (N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide): Differs in the acyl group (acetamide vs. propanamide) and lacks the phenoxy moiety. The pyridin-2-ylmethyl group enhances water solubility compared to pyridin-3-ylmethyl analogs (e.g., Compound 20), as evidenced by higher yields (97%) and optimized NMR spectral data .
- Compound 20 (N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide) : Pyridin-3-ylmethyl substitution reduces steric hindrance but may alter binding affinity due to differences in electron distribution .
Acyl Chain Length and Functional Groups
- Compound 5a (2-((1H-1,2,4-Triazol-3-yl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide): Features a triazole-thio group instead of phenoxy, resulting in moderate antibacterial activity (52.5% yield) . The shorter acetamide chain may reduce lipophilicity compared to the propanamide linker in the target compound.
Alkoxy and Heterocyclic Modifications
- Compound 5ic (Dimethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate): Incorporates a benzo[b]thiophene group and malonate ester, enhancing stereochemical complexity (80% ee) but complicating synthesis .
- Compound 15 (Diethyl 2-(benzo[b]thiophen-2-yl((6-methoxybenzo[d]thiazol-2-yl)amino)methyl)malonate): Ethyl esters improve solubility compared to methyl analogs, though biological activity remains comparable .
Physicochemical Properties
Melting Points and Solubility
- Compound 5a : Melting point 208–209°C, indicative of high crystallinity due to hydrogen bonding from triazole and amide groups .
- Compound 5ic : Lower melting point (78–80°C) due to flexible malonate esters .
- N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride: Hydrochloride salt improves aqueous solubility compared to non-ionic analogs .
Spectral Data
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a benzothiazole moiety, a phenoxy group, and a pyridinylmethyl substituent, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 419.5 g/mol. The structural characteristics that enhance its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O3S |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 899964-58-0 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains by inhibiting essential enzymes involved in DNA replication and metabolism, such as DNA gyrase and dihydroorotase .
- Antitumor Activity : Preliminary studies suggest that derivatives of benzothiazole can exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
- Neuroprotective Effects : Some related compounds have demonstrated protective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms .
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : By binding to target enzymes crucial for microbial growth or cancer cell proliferation, the compound may inhibit their activity, leading to reduced viability of pathogens or tumor cells.
- Signal Pathway Modulation : The unique functional groups in the compound may interact with specific receptors or signaling pathways involved in inflammation or cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiazole derivatives similar to this compound:
- Anticonvulsant Activity : A study reported the synthesis of related benzothiazole compounds that exhibited significant anticonvulsant properties with protective indices superior to standard medications .
- Cytotoxicity Against Tumor Cells : Research demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines, with calculated EC50 values indicating potent activity .
- In Vitro Antimicrobial Testing : Compounds structurally related to the target compound were tested for their minimum inhibitory concentrations (MICs) against various bacterial strains, showing promising results.
Q & A
Q. What are the standard synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide?
The synthesis typically involves multi-step organic reactions, including:
- Substitution reactions under alkaline conditions to introduce the methoxybenzothiazole moiety (e.g., using 2-pyridinemethanol as a nucleophile) .
- Condensation reactions with cyanoacetic acid or related derivatives in the presence of condensing agents (e.g., DCC or EDC) to form the propanamide backbone .
- N-alkylation of the pyridinylmethyl group under controlled pH and temperature to avoid side reactions . Key reagents include potassium carbonate for deprotonation and iron powder for nitro-group reductions in intermediate steps .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxybenzothiazole protons at δ 3.8–4.2 ppm; pyridinylmethyl protons as multiplets near δ 8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 417.5 for C₂₄H₂₃N₃O₂S) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1650 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. What strategies optimize reaction conditions to enhance yield and purity?
- Catalyst selection : Use of palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) improves regioselectivity .
- Temperature control : Maintaining reactions at 60–80°C minimizes by-products during condensation steps .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while flow reactors improve mixing and scalability .
Q. How do structural modifications influence the compound’s biological activity?
- Methoxy group position : Moving the methoxy substituent from the 6- to 4-position on the benzothiazole ring reduces antibacterial efficacy by 40% (tested against S. aureus), suggesting steric hindrance impacts target binding .
- Pyridine substitution : Replacing pyridin-2-ylmethyl with pyridin-3-ylmethyl alters logP (from 3.2 to 2.8), affecting membrane permeability in cancer cell lines (e.g., IC₅₀ shifts from 12 µM to 25 µM in MCF-7) .
- Phenoxy chain length : Extending the phenoxypropanamide chain by one methylene group improves antifungal activity (MIC from 16 µg/mL to 8 µg/mL against C. albicans) due to enhanced hydrophobic interactions .
Q. How can researchers address contradictions in reported biological data across studies?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in HepG2 cells) may arise from differences in cell culture conditions (e.g., serum concentration, incubation time). Replicate assays under controlled protocols (e.g., 10% FBS, 48h exposure) are critical .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm if observed anticancer activity (e.g., apoptosis induction) is mediated by benzothiazole-specific pathways (e.g., PARP inhibition) versus off-target effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations in kinase targets (e.g., EGFR) due to protonation states of the pyridine nitrogen .
Methodological Guidance
Q. What in vitro assays are recommended to evaluate the compound’s anticancer potential?
- MTT/PrestoBlue assays : Quantify cytotoxicity in adherent cancer cell lines (e.g., HCT-116, A549) with 72h exposure .
- Cell cycle analysis : Flow cytometry (PI staining) detects G1/S arrest, a hallmark of benzothiazole derivatives .
- Western blotting : Assess protein markers (e.g., cleaved caspase-3 for apoptosis; p-ERK for signaling modulation) .
Q. How can researchers resolve low solubility issues during biological testing?
- Co-solvent systems : Use DMSO:PBS (1:9 v/v) at final concentrations ≤0.1% to maintain solubility without cytotoxicity .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
